molecular formula C10H12O3 B020233 (2,6-Dimethylphenoxy)acetic acid CAS No. 13335-71-2

(2,6-Dimethylphenoxy)acetic acid

Cat. No. B020233
CAS RN: 13335-71-2
M. Wt: 180.2 g/mol
InChI Key: MLBCURLNKYKBEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (2,6-Dimethylphenoxy)acetic acid often involves strategic steps such as dibromination, regioselective coupling, and cyclodehydration processes. For instance, a new short synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404, DMXAA) involves dibromination of 3,4-dimethylbenzoic acid, followed by regioselective coupling with 2-hydroxyphenylacetic acid and subsequent cyclodehydration (Yang & Denny, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to (2,6-Dimethylphenoxy)acetic acid can be intricate, with studies often utilizing X-ray diffraction to detail their crystal structures. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its 1:1 adduct with 4-aminobenzoic acid have been determined, illustrating complex hydrogen bonding patterns (Byriel et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving similar compounds highlight the modification of methyl groups and the formation of complex products through processes like chlorination and nitration. Notable reactions include the chlorination of 2-tert-butyl-4,6-dimethylphenol leading to various chloromethylene compounds and trichloro ketones (Hartshorn et al., 1986).

Physical Properties Analysis

The physical properties of compounds akin to (2,6-Dimethylphenoxy)acetic acid can be deduced from studies focusing on synthesis and structural analysis. However, specific studies detailing the physical properties of (2,6-Dimethylphenoxy)acetic acid were not identified in this search. Related research often involves exploring the conditions for synthesis and the resulting compound's stability and crystalline structure.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of related compounds provide insight into their behavior under various conditions. For instance, the study of pentacoordinate stannate complexes, involving chloro- and (2,6-dimethylphenoxy)triorganostannanes, reveals information about the hypervalent nature and trigonal-bipyramidal structures of the anionic Sn(IV) species (Suzuki et al., 1990).

Scientific Research Applications

  • Fluorographic Detection in Electrophoresis Systems : Acetic acid, a related compound, is a superior solvent for diphenyloxazole in fluorographic detection of weak beta-emitting radioisotopes in agarose and acrylamide gel electrophoresis systems (Pulleyblank & Booth, 1981).

  • Cancer Therapy : Certain derivatives like 5,6-Dimethylxanthenone-4-acetic acid have shown potential in cancer therapy, inducing vascular endothelial cell apoptosis in tumors (Ching et al., 2002) and demonstrating antitumor activity through inflammatory signaling (Zhao et al., 2002).

  • Chemical Reactions and Structures : The chlorination of certain phenolic compounds in acetic acid leads to the formation of dichloro methylenecyclohexenones (Hartshorn et al., 1986). Dimeric structures of certain derivatives have shown effectiveness in sensitized transitions, useful in chemical analysis (Latva et al., 1996).

  • Antioxidant Production : Laccase-mediated oxidation of derivatives like 2,6-dimethoxyphenol can produce dimers with higher antioxidant capacity (Adelakun et al., 2012).

  • Environmental Applications : Derivatives like 2,4-D DMA stimulate growth in various aquatic ecosystems (Boyle, 1980), and are also involved in studies related to adsorption in water treatment processes (Khan & Akhtar, 2011).

  • Herbicide Research : These compounds are studied in contexts like herbicide breakdown in soil (Wilson & Cheng, 1976), and in the development of new herbicides and their biological activities (Psomas et al., 1998).

  • Air Pollution Control : In industrial applications, such as in herbicide production plants, systems have been developed to control emissions of related compounds, improving air quality (Arsenijević et al., 2008).

Safety And Hazards

“(2,6-Dimethylphenoxy)acetic acid” is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBCURLNKYKBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158085
Record name Acetic acid, (2,6-dimethylphenoxy)- (9CI)
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(2,6-Dimethylphenoxy)acetic acid

CAS RN

13335-71-2
Record name 2-(2,6-Dimethylphenoxy)acetic acid
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Record name (2,6-Dimethylphenoxy)acetic acid
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Record name (2,6-Dimethylphenoxy)acetic acid
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Record name Acetic acid, (2,6-dimethylphenoxy)- (9CI)
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Record name (2,6-xylyloxy) acetic acid
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Record name Acetic acid, 2-(2,6-dimethylphenoxy)
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Record name (2,6-DIMETHYLPHENOXY)ACETIC ACID
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Synthesis routes and methods

Procedure details

2,6-Dimethylphenol (102.8 g, 0.842 mol) and chloroacetic acid (159.6 g, 1.68 mol) in 1000 ml of H2O was added to a 3-L, 3-necked round bottom flask with mechanical stirring and a water-cooled condenser. A solution of NaOH (134.9 g, 3.37 mol) dissolved in 500 ml of water was slowly added to the above mixture via addition funnel and heat to reflux. After 2 hours, additional chloroacetic acid (79.4 g, 0.84 mol) and NaOH solution (67.2 g, 1.68 mol in in 200 ml water) was added to the reaction mixture. After 19 hours, additional chloroacetic acid (39.8 g, 0.42 mol) and NaOH solution (33.6 g, 0.84 mol in in 100 ml water) was added to the reaction mixture and refluxing was continued until starting phenol was consumed. The reaction flask was cooled in and ice-water bath and acidified to pH=1 with conc. HCl, causing a precipitate to form. The resulting slurry was stirred in the ice bath for 1 hour then filtered. The solid was dissolved in hot (100° C.) water and cooled to crystallize the product as white plates, mp=136-137° C., yield=78.8 g, 52%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
DJ OSBORNE, GE Blackman, S Novoa… - Journal of …, 1955 - academic.oup.com
Anumber of 2 : 6-substituted phenoxyacetic acids in which the side chain had been substituted by ailcyl groups to form α-propionic, α-n-butyric and α-n-valeric acids were investigated to …
Number of citations: 18 academic.oup.com
T Stevens, RB Grorud - Journal of the Association of Official …, 1979 - academic.oup.com
A high pressure liquid chromatographic (HPLC) assay of amine salt and ester formulations of MCPA has been collaboratively studied. The AOAC 2,4-D HPLC method has been …
Number of citations: 9 academic.oup.com
MJ Bertocchi, A Lupicki, A Bajpai… - The Journal of …, 2017 - ACS Publications
Quenching of the excited singlet states of a water-soluble, sterically congested tetraarylpyrene, 1,3,6,8-tetrakis(2,6-dimethyl-4-(α-carboxy)methoxyphenyl)pyrene (Py4C), by a series of …
Number of citations: 5 pubs.acs.org
A Siva Lakshmi Devi, Y Srinivasa Rao… - Magnetic …, 2007 - Wiley Online Library
We report the complete 1 H and 13 C NMR assignment of impurities of six Lopinavir (2S)‐N‐[(2S, 4S, 5S)‐5‐{[2‐(2,6‐dimethylphenoxy)acetyl]amino}‐4‐hydroxy‐1,6‐diphenyl hexan‐2‐…
DA Dickman - Current Drug Synthesis, 2022 - Wiley Online Library
The advent of acquired immunodeficiency syndrome in the 1980s, which is a degenerative disease of the immune system, became one of the most vexing problems in medicine to curtail…
Number of citations: 1 onlinelibrary.wiley.com
MJN Khadri, HA Khamees, S Kouser… - Journal of Molecular …, 2023 - Elsevier
The COX and 5-LOX inhibitors with analgesic and anti-inflammatory effectiveness and very less gastrointestinal toxicity have been recognized as constructive and sustainable agents …
Number of citations: 1 www.sciencedirect.com
SR Chitturi, C Bharathi, AVR Reddy, KC Reddy… - … of pharmaceutical and …, 2008 - Elsevier
Several related substances (RS4–RS10) were detected in lopinavir drug substance at levels ranging from 0.03% to 0.1% by employing gradient RP-HPLC. The related substances were …
Number of citations: 31 www.sciencedirect.com
YL Khmelnitsky, VV Mozhaev, IC Cotterill… - European journal of …, 2013 - Elsevier
The structures of the two predominant metabolites (M4 and M5) of RVX-208, observed both in in vitro human and animal liver microsomal incubations, as well as in plasma from animal …
Number of citations: 22 www.sciencedirect.com
T Prashanth, VL Ranganatha, R Ramu… - Journal of the Iranian …, 2021 - Springer
The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics. From the …
Number of citations: 7 link.springer.com
AV RAGHAVA REDDY, S Garaga… - Scientia …, 2015 - mdpi.com
Lopinavir is an antiretroviral drug used for the inhibition of HIV protease. Four related substances of lopinavir were observed during the manufacturing process of lopinavir in the …
Number of citations: 3 www.mdpi.com

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